molecular formula C23H22ClNO5S B11407124 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407124
M. Wt: 459.9 g/mol
InChI Key: PZFCBDIBBFGLMK-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromene core with a thiolane ring and a chlorophenyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the chromene derivative.

    Attachment of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the chromene core can be reduced to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromene and thiolane moieties. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-methoxybenzamide
  • N-(4-Chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[(4-Chlorophenyl)methyl]-N-(11-dioxo-1lambda6-thiolan-3-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both a thiolane ring and a chromene core in its structure. This combination is not commonly found in other similar compounds, which typically feature either one or the other but not both. This unique structure may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClNO5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22ClNO5S/c1-2-15-5-8-21-19(11-15)20(26)12-22(30-21)23(27)25(18-9-10-31(28,29)14-18)13-16-3-6-17(24)7-4-16/h3-8,11-12,18H,2,9-10,13-14H2,1H3

InChI Key

PZFCBDIBBFGLMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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